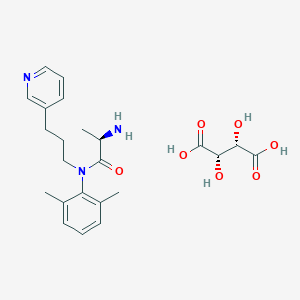

Milacainide tartrate

Description

Properties

IUPAC Name |

(2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWRCBTXJZERY-ZKBHHEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@@H](C)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141725-10-2 | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-, (R)-, [S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141725-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milacainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141725102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILACAINIDE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320G17CN2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Milacainide Tartrate

Development of Synthetic Routes for Milacainide (B12703115) Tartrate

A likely retrosynthetic analysis of milacainide suggests two primary precursor molecules:

An N-substituted aniline (B41778) fragment: N-(3-(pyridin-3-yl)propyl)-2,6-dimethylaniline.

A chiral amino acid fragment: (R)-Alanine, appropriately protected for amide coupling.

The forward synthesis would involve the formation of an amide bond between these two precursors. A common and efficient method for this transformation is through the use of peptide coupling reagents. bachem.com

Plausible Synthetic Pathway:

Protection of (R)-alanine: The amino group of (R)-alanine is first protected to prevent self-coupling and other side reactions. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable under the coupling conditions and can be removed under mild acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The reaction involves treating (R)-alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Amide Coupling: The resulting N-Boc-(R)-alanine is then coupled with the secondary amine precursor, N-(3-(pyridin-3-yl)propyl)-2,6-dimethylaniline. This reaction requires the activation of the carboxylic acid group of the protected alanine. Modern coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or carbodiimides like DCC (dicyclohexylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) are effective for this purpose. amazonaws.combachem.com The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). amazonaws.comgoogle.com

Deprotection: The Boc protecting group is removed from the resulting intermediate by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the free primary amine of the milacainide base. masterorganicchemistry.com

Salt Formation: The final step is the formation of the tartrate salt. This is achieved by reacting the milacainide free base with D-(-)-tartaric acid in a suitable solvent, leading to the precipitation of milacainide tartrate.

The synthesis of the key precursor, N-(3-(pyridin-3-yl)propyl)-2,6-dimethylaniline , can be achieved through methods like reductive amination, where 2,6-dimethylaniline (B139824) is reacted with 3-(pyridin-3-yl)propanal, or through N-alkylation with a 3-(halopropyl)pyridine.

The table below summarizes the key precursors and reagents involved in this plausible synthetic route.

| Precursor/Reagent | Role in Synthesis |

| (R)-Alanine | Source of the chiral propanamide backbone. |

| N-(3-(pyridin-3-yl)propyl)-2,6-dimethylaniline | Provides the substituted aniline and pyridine (B92270) moieties. |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting agent for the amino group of alanine. organic-chemistry.org |

| PyBOP or DCC/HOBt | Coupling reagents to activate the carboxylic acid for amide bond formation. amazonaws.combachem.com |

| Trifluoroacetic Acid (TFA) | Deprotecting agent to remove the Boc group. masterorganicchemistry.com |

| D-(-)-Tartaric Acid | Reacts with the final base to form the tartrate salt. |

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Milacainide possesses a single stereocenter at the C2 position of the propanamide moiety, with the active form being the (R)-enantiomer. Therefore, stereoselective synthesis is critical to produce the desired enantiomerically pure compound.

The most straightforward strategy for achieving this is a chiral pool synthesis . nih.gov This approach utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter. In this case, the synthesis would commence with commercially available (R)-alanine.

Key aspects of the stereoselective synthesis include:

Starting Material: The use of (R)-alanine as the starting material directly incorporates the desired (R)-stereochemistry into the final molecule.

Reaction Conditions: The subsequent steps of Boc protection, amide coupling, and deprotection are designed to avoid racemization of the chiral center. Amide coupling using modern reagents like PyBOP or HATU at controlled temperatures generally proceeds with a very low level of racemization. acs.org

Purification: The final product can be analyzed for enantiomeric purity using chiral chromatography techniques to ensure that no significant racemization has occurred during the synthesis.

This approach avoids the need for chiral resolution of a racemic mixture, which is often inefficient, or the development of a complex asymmetric synthesis, making it a practical and common strategy in pharmaceutical manufacturing. nih.gov

Synthesis of Milacainide Analogues and Structural Derivatives

The synthesis of analogues and structural derivatives is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound.

Milacainide's design is based on the pharmacophore for local anesthetics and class I antiarrhythmics, exemplified by lidocaine. capes.gov.brrsc.org This pharmacophore generally consists of three key components, and the design of milacainide derivatives would logically involve systematic modifications to these regions to explore the structure-activity relationships (SAR). researchgate.netblogspot.com

Lipophilic Aromatic Group: In milacainide, this is the 2,6-dimethylphenyl moiety. This group is crucial for interaction with hydrophobic pockets in the target protein, such as the voltage-gated sodium channel. researchgate.netscielo.br Derivative design would involve altering the substitution pattern on this ring (e.g., changing the position or nature of the alkyl groups) to modulate lipophilicity and steric interactions.

Intermediate Linker: The amide bond serves as the linker. The length and flexibility of the chain connecting the amide to the pyridine ring (the propyl group) are also critical. Analogues could be synthesized with different chain lengths or by introducing conformational constraints to probe the optimal spatial arrangement for activity.

Hydrophilic Amine Group: This is the terminal amine group, which is part of a 3-substituted pyridine ring in milacainide. This group is typically protonated at physiological pH and is believed to interact with the ion channel from the intracellular side. blogspot.com Derivatives could be synthesized by replacing the pyridine ring with other heterocyclic or acyclic amine structures to alter basicity (pKa) and hydrogen bonding capacity.

Based on the design principles, a variety of novel chemical modifications can be envisioned. Their synthetic accessibility relies on established chemical transformations.

| Structural Region | Proposed Modification | Synthetic Approach |

| Aromatic Ring | Replace methyl groups with other alkyls or halogens. | Start with the correspondingly substituted aniline precursor (e.g., 2,6-diethylaniline (B152787) or 2,6-dichloroaniline) and follow the main synthetic pathway. |

| Amide Linker | Replace the amide with a retro-amide or a stable isostere like a triazole. | Synthesis of a triazole linker can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an appropriate azide (B81097) and alkyne precursor. |

| Propyl Chain | Vary chain length (e.g., ethyl, butyl). | Utilize different N-alkylated aniline precursors (e.g., N-(2-(pyridin-3-yl)ethyl)-2,6-dimethylaniline). |

| Pyridine Ring | Change the substitution position (e.g., 2- or 4-pyridyl). | Start with precursors containing the isomeric pyridine ring, such as 3-(pyridin-2-yl)propanal (B3250899) or 3-(pyridin-4-yl)propanal. |

| Primary Amine | N-alkylation or N-acylation. | Direct alkylation or acylation of the final milacainide base, though this may also affect the pyridine nitrogen. Selective protection may be required. |

These modifications are generally accessible through multi-step synthetic sequences starting from commercially available materials. researchgate.net The synthesis of each new analogue would typically follow a pathway similar to that of milacainide itself, but with the appropriately modified precursor introduced at the relevant step.

Strategies for Prodrug and Carrier System Development Involving this compound

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body. mdpi.com This strategy is often used to overcome pharmaceutical challenges such as poor solubility, low bioavailability, or instability. nih.govresearchgate.net Milacainide, with its primary amine, is a suitable candidate for several prodrug strategies. nih.gov Patents have identified milacainide as a potential molecule for various prodrug and drug delivery technologies. rsc.orgresearchgate.net

Carrier-Linked Prodrug Strategies:

The primary amine group of milacainide is the most common target for creating carrier-linked prodrugs. In this approach, a promoiety is attached to the drug, which is later cleaved in vivo, often by enzymatic action.

Acyloxyalkyl Carbamates: This approach masks the primary amine as a carbamate (B1207046). A patent for the synthesis of acyloxyalkyl carbamate prodrugs lists milacainide as a potential drug candidate. csic.es The resulting prodrug is more lipophilic and can have improved membrane permeability. Once absorbed, the ester portion of the linker is cleaved by esterases, initiating a cascade reaction that ultimately releases the parent amine, carbon dioxide, and an aldehyde.

Dipeptide Prodrugs: Another strategy involves attaching a dipeptide to the primary amine of milacainide via an amide bond. umich.edu Certain dipeptides are substrates for specific enzymes like Dipeptidyl Peptidase IV (DPP-IV/CD26). csic.es This enzyme, found on the surface of various cells, can cleave the dipeptide, releasing the drug. This approach can improve water solubility and potentially target the drug to tissues expressing the enzyme. researchgate.netcsic.es

Drug Carrier Systems:

Beyond covalent prodrugs, milacainide can be incorporated into advanced drug delivery systems to control its release profile.

Biodegradable Hydrogels: Patents describe the use of biodegradable polyethylene (B3416737) glycol (PEG) based hydrogels as carriers for various drugs, including this compound. rsc.org The drug can be covalently linked to the hydrogel matrix via a transient linker or physically encapsulated. This allows for a sustained release of the drug over an extended period, which could reduce dosing frequency.

The table below outlines these strategies.

| Strategy | Target Moiety | Mechanism of Action | Potential Advantage |

| Acyloxyalkyl Carbamate Prodrug | Primary amine | Enzymatic (esterase) cleavage of the linker initiates spontaneous release of the drug. csic.es | Improved membrane permeability. |

| Dipeptide Prodrug | Primary amine | Cleavage of the dipeptide by specific enzymes (e.g., DPP-IV) releases the drug. csic.esumich.edu | Improved water solubility; potential for targeted delivery. |

| Biodegradable Hydrogel Carrier | Whole molecule | Drug is encapsulated or covalently attached to a polymer matrix for sustained release. rsc.org | Extended duration of action; reduced dosing frequency. |

Polymeric Carrier Conjugation Approaches

The conjugation of small molecule drugs to polymeric carriers is a well-established strategy to improve therapeutic outcomes. nih.gov This approach creates a macromolecular prodrug where the drug is covalently attached to a polymer backbone, which can enhance properties such as drug solubility, plasma half-life, and stability, while potentially reducing off-target toxicity. nih.govmdpi.com Polymer-drug conjugates (PDCs) are designed to exploit physiological differences between healthy and diseased tissues, such as the enhanced permeability and retention (EPR) effect observed in many tumors. mdpi.com

For a compound like milacainide, which possesses a primary amine group in its structure, several conjugation strategies are chemically feasible. nih.gov This amine group provides a reactive handle for covalent attachment to a variety of polymeric carriers that have been functionalized with compatible reactive groups. The choice of polymer and conjugation technique depends on the desired characteristics of the final conjugate. ui.ac.id

Common polymeric carriers used in drug delivery include:

Poly(ethylene glycol) (PEG) : A highly water-soluble, non-immunogenic, and biocompatible polymer. nih.gov PEGylation, the process of conjugating PEG to a molecule, is known to increase the hydrodynamic radius of the drug, thereby reducing renal clearance and extending its circulation time. nih.gov

N-(2-Hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers : These are water-soluble synthetic polymers that have been extensively studied as carriers for anticancer drugs. wikipedia.org Their backbone can be functionalized with various reactive groups for drug attachment, often via a cleavable linker. wikipedia.org

Natural Polymers : Materials like chitosan, hyaluronic acid, and dextran (B179266) are also explored due to their biocompatibility and biodegradability. ui.ac.id

The conjugation process typically involves reacting the drug's functional group (e.g., the primary amine on milacainide) with an activated functional group on the polymer. For instance, a polymer functionalized with an N-hydroxysuccinimide (NHS) ester can react with the amine on milacainide to form a stable amide bond.

| Polymeric Carrier | Key Features | Potential Advantages for Conjugation |

| Poly(ethylene glycol) (PEG) | Biocompatible, non-immunogenic, highly soluble in water and organic solvents. nih.gov | Improves drug solubility, prolongs circulation half-life, reduces immunogenicity. nih.gov |

| N-(2-Hydroxypropyl) methacrylamide (HPMA) Copolymers | Water-soluble, non-immunogenic, well-defined structure for functionalization. wikipedia.org | Allows for the attachment of drugs and targeting ligands; extensively studied for tumor targeting. wikipedia.org |

| Poly-L-glutamic acid (PGA) | Biodegradable, water-soluble, provides multiple carboxylic acid groups for drug conjugation. | High drug loading capacity; can enhance the solubility of poorly soluble drugs. ui.ac.id |

| Chitosan | Natural polysaccharide, biodegradable, biocompatible, mucoadhesive. mdpi.com | Suitable for various routes of administration; inherent biological activities. |

Linker Chemistry for Enhanced Chemical Delivery

The linker connecting a drug to its polymeric carrier is a critical component of a polymer-drug conjugate, as it governs the stability of the conjugate in circulation and the mechanism of drug release at the target site. nih.gov The choice between a non-cleavable and a cleavable linker depends on the desired mechanism of action. symeres.com

Non-cleavable linkers result in a conjugate where the drug is permanently attached to the polymer. The therapeutic effect relies on the entire conjugate being internalized by the target cell, followed by the degradation of the polymer backbone by lysosomal enzymes to release a drug-linker-amino acid adduct, which must retain activity. symeres.com

Cleavable linkers are designed to be stable in the bloodstream but to break apart and release the unmodified drug upon exposure to specific triggers present in the target tissue or inside target cells. rsc.org This strategy is often preferred as it ensures the release of the drug in its most active form. symeres.com The design of these linkers is a key aspect of medicinal chemistry in the field of targeted drug delivery. nih.gov

The primary amine of milacainide could be linked using various cleavable linker technologies:

Acid-Cleavable Linkers : Hydrazone linkers are a common example. They are relatively stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) after cellular uptake. nih.gov

Enzyme-Cleavable Linkers : These linkers often incorporate a short peptide sequence that is a substrate for an enzyme that is overexpressed in the target tissue, such as cathepsin B in tumors. mdpi.com Upon enzymatic cleavage, a self-immolative cascade can be triggered to release the drug. symeres.com

Disulfide Linkers : These linkers are cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. This redox potential difference allows for intracellular-specific drug release. nih.gov

The strategic selection of a linker allows for precise control over where and when the active drug is liberated from its polymeric carrier, thereby enhancing its therapeutic index. rsc.org

| Linker Type | Cleavage Stimulus | Release Mechanism |

| Hydrazone | Low pH (Acidic) | Hydrolysis in the acidic environments of endosomes or lysosomes. nih.gov |

| Peptide | Specific Enzymes (e.g., Cathepsins) | Enzymatic cleavage of the peptide sequence, often overexpressed in target tissues like tumors. nih.govmdpi.com |

| Disulfide | High Glutathione Concentration | Reduction of the disulfide bond in the intracellular environment. nih.gov |

| Non-cleavable (e.g., Thioether) | Proteolytic Degradation | Degradation of the antibody/polymer backbone within the lysosome releases a drug-linker metabolite. symeres.com |

Molecular and Cellular Mechanism of Action Investigations of Milacainide Tartrate

Elucidation of Intracellular Mechanisms of Action

The intracellular actions of milacainide (B12703115) primarily revolve around its ability to modulate ion channel function. Studies conducted on single ventricular myocytes and guinea pig papillary muscles have shown that milacainide is an inhibitor of sodium channels. googleapis.comarchive.org This inhibition is characterized by a use- and voltage-dependent nature, placing it among intermediate kinetic drugs and activated channel blockers. googleapis.comarchive.org In addition to its effects on sodium channels, milacainide at concentrations of 30 µM or greater has been observed to inhibit the calcium inward current (Ica) in guinea-pig ventricular cells. googleapis.comarchive.org

Scientific literature retrieved through targeted searches does not provide specific details on the redox-dependent biotransformations of milacainide at the cellular level. While biotransformation, including oxidative and reductive reactions (redox), is a fundamental process for drug metabolism, occurring primarily in the liver, specific pathways and redox-sensitive modifications for milacainide are not detailed in the available sources. nih.govwikipedia.org

Characterization of Molecular Targets and Binding Interactions

Milacainide's pharmacological profile is defined by its interaction with specific molecular targets. Its primary classification as a Class I antiarrhythmic agent stems from its interaction with cardiac sodium channels. googleapis.comarchive.org Beyond this, it exhibits a multi-target profile by also interacting with calcium channels and a key enzyme in the arachidonic acid cascade. googleapis.comarchive.org

A notable molecular action of milacainide is its inhibitory effect on Thromboxane (B8750289) A2 (TXA2) synthase. googleapis.comnih.gov This enzymatic inhibition is a key feature that distinguishes it from other agents in its class. By inhibiting TXA2 synthase, milacainide can interfere with the production of Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. googleapis.comnih.gov This activity is supported by findings where milacainide prevented an increase in the venous levels of Thromboxane B2 (TXB2), a stable metabolite of TXA2, released from ischemic heart tissue in canine models. googleapis.comarchive.org

The inhibitory potency of milacainide has been quantified in vitro, as detailed in the table below.

| Target/Process | Inhibition Metric | Potency (µM) |

| Thromboxane A2 Receptor | IC50 | 12.0 |

| Platelet Aggregation | IC50 | 34.0 |

| Data sourced from in vitro studies. googleapis.com |

The primary protein-ligand interaction identified for milacainide is with voltage-gated sodium channels in cardiac cells. googleapis.comarchive.org The nature of this interaction is described as being both "use-dependent" and "voltage-dependent". googleapis.comarchive.org This indicates that the binding affinity of milacainide to the sodium channel is enhanced when the channel is in more active (open or inactivated) states, which occur more frequently during periods of high heart rate (tachycardia). This property is characteristic of many Class I antiarrhythmic drugs. Furthermore, milacainide has been identified as an inhibitor of the calcium inward current, suggesting a direct or indirect interaction with calcium channels. googleapis.comarchive.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Milacainide Tartrate

Foundational Concepts and Methodologies in Milacainide (B12703115) Tartrate SAR/QSAR

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for milacainide tartrate, a class I antiarrhythmic agent, is rooted in the fundamental principles of medicinal chemistry. SAR studies investigate how the chemical structure of a molecule relates to its biological activity. For this compound, this involves understanding how its different parts—the 2,6-dimethylphenyl group, the N-[3-(3-pyridyl)propyl]propionamide side chain, and the chiral center—contribute to its sodium channel blocking effect. nih.gov

QSAR analysis takes this a step further by using statistical and computational methods to create mathematical models that correlate the chemical structure with biological activity. ionschannel.com These models are essential in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanism of drug action at a molecular level. acs.org The methodologies applied in the study of this compound and its analogues are consistent with those used for other Class I antiarrhythmics and local anesthetics, which share a similar mechanism of action. cvpharmacology.comnih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., IC50 for sodium channel blockade) is chosen.

Molecular Descriptor Calculation: Various physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters, are calculated.

Model Development: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. acs.org

For a compound like this compound, which is structurally related to lidocaine, SAR and QSAR studies would likely focus on how modifications to the aromatic ring, the amide linkage, and the basic amino group affect its interaction with the voltage-gated sodium channels in the heart. nih.govnih.gov

Identification of Structural Moieties Correlating with Biological Effects

The biological activity of this compound is intrinsically linked to its specific structural components. By analogy with other Class I antiarrhythmics and local anesthetics, we can infer the roles of its key moieties. derangedphysiology.comslideshare.net The general structure of these drugs comprises an aromatic (lipophilic) portion, an intermediate chain (often containing an ester or amide bond), and a tertiary amino (hydrophilic) group. derangedphysiology.com

In this compound, these components are:

The 2,6-dimethylphenyl group: This lipophilic moiety is crucial for the compound's interaction with the hydrophobic regions of the sodium channel.

The propionamide (B166681) linkage: The amide bond is generally more resistant to hydrolysis than an ester bond, which can contribute to a longer duration of action. slideshare.net

The N-[3-(3-pyridyl)propyl] side chain: This portion of the molecule, including the pyridine (B92270) ring and the tertiary amine, is critical for the compound's hydrophilic interactions and its ability to bind to the receptor site within the sodium channel pore. researchgate.netnih.gov The pyridine ring, in particular, can significantly influence the drug's potency and metabolic stability. nih.govmdpi.com

Analysis of Substituent Effects on Chemical Reactivity and Biological Activity

Substituents on the different moieties of this compound can profoundly impact its chemical reactivity and biological activity. For instance, the methyl groups at the 2 and 6 positions of the phenyl ring provide steric hindrance, which can protect the amide bond from hydrolysis and influence the molecule's conformation, thereby affecting its binding affinity to the sodium channel. slideshare.net

The nature of the substituents on the aromatic ring can also alter the compound's lipophilicity and electronic properties. Increasing lipophilicity can enhance the potency of local anesthetics, as it facilitates the penetration of the nerve membrane. nih.govmedscape.com

The basicity of the tertiary amine, influenced by the surrounding chemical environment, is another critical factor. The pKa of the amine determines the degree of ionization at physiological pH. The uncharged form of the molecule is thought to cross the cell membrane, while the charged, protonated form is believed to be the active species that binds to the sodium channel from the intracellular side. derangedphysiology.commedscape.com

An illustrative table of how hypothetical substitutions on a milacainide-like scaffold could affect activity is presented below. This is based on general principles observed for local anesthetics and Class I antiarrhythmics.

| Modification on a Milacainide-like Scaffold | Predicted Effect on Lipophilicity | Predicted Effect on pKa | Predicted Impact on Biological Activity |

|---|---|---|---|

| Replacement of 2,6-dimethylphenyl with a phenyl group | Decrease | No significant change | Reduced potency due to decreased steric shielding and lipophilicity. |

| Introduction of an electron-withdrawing group (e.g., -NO2) on the phenyl ring | Increase | Decrease | May alter electronic interactions with the receptor; effect on potency is variable. |

| Introduction of an electron-donating group (e.g., -OCH3) on the phenyl ring | Increase | Increase | Increased lipophilicity may enhance potency. |

| Shortening of the propyl chain to an ethyl chain | Decrease | No significant change | May disrupt optimal positioning in the binding site, leading to reduced activity. |

Influence of Stereochemistry on Functional Profiles

This compound possesses a chiral center at the alpha-carbon of the propionamide moiety. Stereochemistry can play a crucial role in the biological activity of drugs, as the binding sites of receptors and enzymes are themselves chiral. nih.gov For many antiarrhythmic drugs, one enantiomer is often more potent or has a different side-effect profile than the other.

For instance, in the case of some antiarrhythmic agents, the different enantiomers can exhibit different affinities for the sodium channel, leading to stereospecific binding. nih.gov The order of potency for the antiarrhythmic activity of the optically active compound 9,5-[[2-(diethylamino)ethyl]amino]-7-methoxy-5,11-dihydro nih.gov benzoxepino[3,4-b]pyridine 1.5-fumarate was found to be (-)-9 > (+/-)-9 > (+)-9 in a study on ouabain-induced ventricular arrhythmias in dogs, highlighting the importance of stereochemistry. nih.gov While specific studies on the stereoisomers of this compound are not widely available in the public literature, it is a critical factor that would be considered in its development and SAR analysis. The specific stereochemistry of this compound is likely optimized for the most effective interaction with its target.

Computational Approaches in this compound SAR/QSAR

For this compound, computational studies would likely involve molecular modeling of its interaction with the voltage-gated sodium channel, hNaV1.5. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding mode of milacainide and help to explain the observed SAR.

Chemoinformatic Tools for Data Analysis and Pattern Recognition

Chemoinformatics provides the computational tools necessary to manage and analyze the large datasets generated in SAR and QSAR studies. These tools are used for:

Database Management: Storing and retrieving chemical structures and associated biological data.

Descriptor Calculation: Computing a wide range of molecular descriptors that quantify various aspects of a molecule's structure and properties.

Data Mining and Pattern Recognition: Identifying trends and relationships within the data to guide the design of new compounds.

Predictive Modeling for Novel Milacainide Derivatives

A primary goal of QSAR is to develop predictive models that can be used to design novel derivatives with improved activity and safety profiles. By establishing a statistically significant correlation between molecular descriptors and biological activity for a series of milacainide analogues, a QSAR model could be used to predict the potency of yet-to-be-synthesized compounds. ionschannel.com

Below is a hypothetical data table illustrating the kind of data that would be used to build a QSAR model for a series of milacainide analogues.

| Analogue | LogP (Lipophilicity) | pKa | Molecular Weight | Observed IC50 (nM) for Sodium Channel Blockade |

|---|---|---|---|---|

| Milacainide | 3.5 | 8.2 | 327.45 | 150 |

| Analogue A (less lipophilic) | 2.8 | 8.1 | 313.42 | 350 |

| Analogue B (more lipophilic) | 4.2 | 8.3 | 341.48 | 80 |

| Analogue C (lower pKa) | 3.6 | 7.5 | 327.45 | 250 |

| Analogue D (higher pKa) | 3.4 | 9.0 | 327.45 | 120 |

Preclinical Pharmacological Investigations of Milacainide Tartrate

In Vitro Pharmacological Profiling in Isolated Biological Systems

The in vitro evaluation of milacainide (B12703115) has provided insights into its mechanisms of action at the molecular and cellular levels, revealing its interactions with specific receptors and enzymes, as well as its effects on ion channel function.

Receptor Binding and Ligand Affinity Studies

Milacainide has been identified as a Class I antiarrhythmic agent, a classification that underscores its primary mechanism of action on sodium channels. ncats.ioontosight.ai Studies conducted on guinea pig papillary muscles and single ventricular myocytes have demonstrated that milacainide inhibits sodium channels in a manner that is dependent on both use and voltage. ncats.io This characteristic places it within the group of intermediate kinetic drugs and activated channel blockers. ncats.io

Further in vitro studies have revealed that at concentrations of 30 µM and higher, milacainide also inhibits the calcium inward current (Ica) in guinea-pig ventricular cells. ncats.io

In addition to its effects on ion channels, milacainide has been shown to interact with the thromboxane (B8750289) A2 receptor. Research has determined its inhibitory activity at this receptor, providing a quantitative measure of its binding affinity.

Interactive Data Table: Milacainide Receptor/Platform Inhibition

| Target/Platform | Potency (IC50) |

|---|---|

| Thromboxane A2 receptor | 12.0 µM ncats.io |

| Platelet Aggregation | 34.0 µM ncats.io |

In Vivo Preclinical Model Assessment of Biological Activity

The in vivo effects of milacainide have been evaluated in various animal models to understand its physiological and potential therapeutic effects.

Evaluation in Experimental Disease Models

The primary focus of in vivo preclinical evaluation of milacainide has been on its antiarrhythmic properties in canine models. The compound has demonstrated potent efficacy in suppressing ventricular and atrial arrhythmias induced by various methods. ncats.io

Specifically, milacainide, administered either orally or intravenously, was effective against:

Epinephrine-induced ventricular arrhythmias ncats.io

Digitalis-induced ventricular arrhythmias ncats.io

Two-stage coronary ligation-induced ventricular arrhythmias ncats.io

Three-hour coronary ligation-reperfusion-induced ventricular arrhythmias ncats.io

Aconitine-induced atrial arrhythmias ncats.io

In models of myocardial ischemia and reperfusion in dogs, milacainide exhibited a significant antifibrillatory effect. ncats.io Furthermore, it was observed to prevent the increase in venous levels of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, that is released from the ischemic myocardium. ncats.io This finding in a living model complements the in vitro data on its inhibition of thromboxane A2 synthase.

In anesthetized, open-chest dogs, milacainide was observed to cause a transient decrease in arterial blood pressure and to more selectively affect atrioventricular (AV) conduction, evidenced by a prolongation of the HV interval, than sinoatrial nodal pacemaker activity. ncats.io In isolated, blood-perfused atria of dogs, the compound decreased myocardial contractility more than it decreased sinoatrial nodal pacemaker activity. ncats.io

Comparative Pharmacological Efficacy of Milacainide Tartrate Analogues

Based on the available scientific literature, there is no public information regarding the synthesis or comparative pharmacological efficacy of analogues of this compound.

Advanced Analytical Methodologies for Milacainide Tartrate Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating complex mixtures into their individual components. For milacainide (B12703115) tartrate, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the separation, identification, and quantification of compounds. The development of a robust and reliable HPLC method for milacainide tartrate involves a systematic approach to optimize various chromatographic parameters. researchgate.net

Method Development:

The primary goal of HPLC method development is to achieve adequate separation of milacainide from its potential degradation products and impurities. Key steps and considerations include:

Column Selection: The choice of the stationary phase is critical. A C18 or C8 column is often selected based on the polarity of this compound and its related substances.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. ajrconline.org The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve the best separation. ajrconline.org

Detection Wavelength: A UV-Vis detector is commonly employed, and the detection wavelength is selected at the absorbance maximum of this compound to ensure high sensitivity. ajrconline.org

Flow Rate and Injection Volume: These parameters are adjusted to obtain sharp, symmetrical peaks and reproducible retention times. ajrconline.org

A successful HPLC method will exhibit good resolution between the main peak of milacainide and any impurity peaks, ensuring accurate quantification.

Method Validation:

Once a method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. ajrconline.orgmdpi.com Validation parameters include: ajrconline.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Example of HPLC Method Parameters for Tartrate-Containing Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil C-18 | ajrconline.org |

| Mobile Phase | Methanol and 10 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) | ajrconline.org |

| Elution Mode | Gradient | ajrconline.org |

| Flow Rate | 1 mL/min | ajrconline.org |

| Detection Wavelength | 246 nm | ajrconline.org |

| Injection Volume | 20 µL | ajrconline.org |

Ultra-Performance Liquid Chromatography (UPLC) Applications and Optimization

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). researchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. researchgate.net

Applications and Optimization:

The primary application of UPLC in this compound research is for high-throughput analysis and the detection of trace-level impurities. ijsrtjournal.com The optimization of a UPLC method follows similar principles to HPLC but with some key differences:

Higher Pressures: UPLC systems operate at much higher pressures than HPLC systems. researchgate.net

Shorter Columns and Faster Flow Rates: The use of smaller particles allows for shorter column lengths and higher optimal linear velocities, leading to faster separations. ijsrtjournal.com

System Optimization: The entire UPLC system, including the pump, injector, and detector, is designed to minimize dispersion and maintain the high efficiency gained from the small particle columns. ijsrtjournal.com

The enhanced resolution of UPLC is particularly advantageous for separating closely eluting impurities that may not be resolved by HPLC. This allows for a more comprehensive impurity profile of this compound. The increased sensitivity of UPLC is also crucial for detecting and quantifying genotoxic impurities, which have very low permissible limits. ijsrtjournal.com

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound and for the identification of unknown impurities. solubilityofthings.com

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. synthinkchemicals.com It is a highly sensitive and specific method for determining the molecular weight of milacainide and for elucidating the structures of its impurities. synthinkchemicals.comsemanticscholar.org

Structural Elucidation and Impurity Profiling:

When coupled with a chromatographic separation technique like HPLC or UPLC (LC-MS), MS can provide a wealth of information. synthinkchemicals.com The process typically involves:

Separation: The sample containing this compound and its impurities is first separated by LC.

Ionization: The separated components are then introduced into the mass spectrometer and ionized, most commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). americanpharmaceuticalreview.com

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, providing the molecular weight of each component.

Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) is employed. synthinkchemicals.com In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. synthinkchemicals.com This fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural characterization. almacgroup.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. americanpharmaceuticalreview.com This information, combined with the MS/MS fragmentation data, is often sufficient to propose a definitive structure for an impurity. almacgroup.comhpst.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure Confirmation

Conformation and Structure Confirmation:

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. Different types of NMR experiments can be performed to obtain specific structural information:

¹H NMR: Provides information about the number and types of protons in a molecule and their chemical environment.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments provide information about the connectivity between different atoms in the molecule, allowing for the complete assignment of the structure.

For this compound, NMR is crucial for confirming the identity of the bulk drug substance and for characterizing any process-related impurities or degradation products that have been isolated. It provides unambiguous structural information that complements the data obtained from mass spectrometry.

Method Validation and Quality Control in this compound Analysis

Method validation is a critical component of quality control in the pharmaceutical industry. mdpi.com It ensures that the analytical methods used for testing this compound are reliable, reproducible, and fit for their intended purpose. mdpi.com

The validation of analytical methods for this compound, whether they are HPLC, UPLC, or other techniques, must be performed according to ICH guidelines. mdpi.comnih.gov The parameters to be evaluated are the same as those described in the HPLC method validation section (6.1.1.).

Quality Control:

In a quality control setting, these validated methods are used for:

Raw Material Testing: To ensure the identity and purity of incoming this compound.

In-Process Control: To monitor the manufacturing process and ensure consistency between batches.

Finished Product Testing: To confirm that the final drug product meets all specifications for identity, strength, quality, and purity.

Stability Studies: To assess the stability of the drug product over time under various storage conditions.

By implementing robust and validated analytical methods, pharmaceutical manufacturers can ensure that every batch of this compound released to the market is of high quality and meets all regulatory requirements.

Linearity, Accuracy, Precision, and Robustness Assessments

The validation of an analytical method is a critical process that provides documented evidence of its suitability for the intended purpose. For this compound, this typically involves a high-performance liquid chromatography (HPLC) method, which is assessed for several key parameters to ensure reliable and reproducible results.

Linearity: The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the response of the instrument. In the analysis of this compound, a series of standard solutions with varying concentrations are prepared and analyzed. The resulting peak areas are then plotted against the corresponding concentrations to construct a calibration curve. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1.0, indicating that the method can provide quantitative results over a specified range.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies. A known amount of pure this compound is added to a placebo mixture, and the amount recovered is measured. The accuracy is expressed as the percentage of the analyte recovered by the assay. For a method to be considered accurate, the recovery values should fall within a predefined acceptance range, commonly 98-102%.

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (precision between different laboratories). Low %RSD values indicate a high degree of precision.

Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This assessment provides an indication of the method's reliability during normal usage. For an HPLC method for this compound, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. The stability of the analytical solutions over a specific period is also a crucial aspect of robustness. japsonline.com

Table 1: Representative Data for Method Validation of this compound Analysis This table presents illustrative data based on typical validation results for similar pharmaceutical compounds.

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity | ||

| Concentration Range | Dependent on dosage | 5 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Accuracy | ||

| Recovery (%) | 98.0 - 102.0% | 99.5% |

| Precision | ||

| Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

| Robustness | No significant impact on results | Method remains reliable |

Development of Stability-Indicating Assays

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. globalresearchonline.net The development of a robust SIM is a regulatory requirement and is essential for assessing the stability of this compound under various environmental conditions.

The development of a SIM for this compound typically involves subjecting the drug substance to forced degradation studies. medcraveonline.com These studies expose this compound to a range of stress conditions, including acidic and basic hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. medcraveonline.com The goal is to generate potential degradation products that could form during the manufacturing, storage, and administration of the final drug product.

An HPLC method is then developed and optimized to separate the intact this compound peak from all the degradation product peaks. The specificity of the method is demonstrated by the complete resolution of the analyte from its degradants. The peak purity of the this compound peak in the stressed samples is often confirmed using a photodiode array (PDA) detector. A successful stability-indicating method will show a decrease in the assay of the active ingredient with a corresponding increase in the amount of degradation products, while the mass balance should remain close to 100%, indicating that all degradation products have been accounted for. scirp.org

Table 2: Illustrative Forced Degradation Conditions for this compound This table outlines typical stress conditions used in the development of a stability-indicating assay, based on studies of similar compounds.

| Stress Condition | Typical Reagent/Parameter | Duration |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 12 hours at 60°C |

| Oxidation | 3% H₂O₂ | 24 hours at RT |

| Thermal Degradation | Dry heat | 48 hours at 80°C |

| Photolytic Degradation | UV light (254 nm) | 7 days |

Identification and Characterization of this compound Degradants and Impurities

The identification and characterization of degradation products and process-related impurities are crucial for ensuring the safety and quality of this compound. researchgate.net Any impurity present above the identification threshold specified in ICH guidelines must be structurally elucidated. europa.eu

Following the forced degradation studies, the generated degradants are typically analyzed using a combination of chromatographic and spectroscopic techniques. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, as it provides information on both the retention time and the molecular weight of the impurities. rsc.org

By comparing the mass spectra of the degradation products with that of the parent drug, it is often possible to propose a chemical structure for the degradant. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS) experiments, which provide fragmentation patterns of the impurity ions. For definitive structural elucidation, the impurities may need to be isolated using techniques like preparative HPLC, followed by analysis using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

Table 3: Hypothetical Degradation Products of this compound This table provides a speculative list of potential degradants and their characteristics, based on the types of degradation products observed for similar compounds.

| Impurity/Degradant | Potential Origin | Hypothetical m/z | Proposed Structure/Modification |

|---|---|---|---|

| Degradant A | Acid Hydrolysis | [M-X]+ | Hydrolysis of the amide bond |

| Degradant B | Oxidation | [M+16]+ | N-oxide formation on the pyridine (B92270) ring |

| Degradant C | Base Hydrolysis | [M-Y]+ | Cleavage of the tartrate salt |

| Process Impurity I | Synthesis | [M-Z]+ | Incomplete reaction of starting materials |

Computational Chemistry and Molecular Modeling of Milacainide Tartrate

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand (like milacainide) and a protein receptor at the atomic level. tubitak.gov.tr

In a 2021 study focused on identifying potential inhibitors for the SARS-CoV-2 main protease (Mpro), milacainide (B12703115) was included in a virtual screening of FDA-approved drugs and other compounds. tubitak.gov.tr The study utilized the Glide/SP docking algorithm to predict the binding affinity of these compounds to the catalytic site of the Mpro enzyme. The results identified milacainide as a compound with potential binding activity. tubitak.gov.trresearchgate.net

The docking score for milacainide, which represents its predicted binding affinity, was recorded in this screening. tubitak.gov.tr

| Compound | Target Protein | Docking Score (Glide/SP, kcal/mol) | Reference |

|---|---|---|---|

| Milacainide | SARS-CoV-2 Main Protease (Mpro) | -6.15 | tubitak.gov.tr |

This finding suggests that milacainide can form a stable complex with the specified viral protease, indicating a potential interaction that could be further investigated. The docking process involved preparing the Mpro crystal structure and using crucial residues like His41, Cys145, and Glu166 to define the binding site for the simulation. tubitak.gov.tr

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.orgrsc.org These methods can determine various molecular properties, including the distribution of electrons and the energies of molecular orbitals. youtube.com

As of now, specific research employing quantum chemical calculations to analyze the electronic structure and reactivity of milacainide tartrate has not been published in the accessible scientific literature. Such studies would provide valuable data on the molecule's intrinsic properties.

A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. wikipedia.orgnih.gov A smaller gap generally indicates higher reactivity. wikipedia.org Furthermore, the locations of the HOMO and LUMO can identify the likely sites for nucleophilic and electrophilic attacks, respectively. youtube.com

There is currently no publicly available research that details a HOMO-LUMO analysis for this compound. Performing such an analysis would yield a molecular electrostatic potential (MEP) map and specific energy values for the frontier orbitals, offering a deeper understanding of its reactive behavior.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations complement this by providing a time-dependent view of a molecule's conformational changes and interactions within a simulated physiological environment, such as in an aqueous solution. youtube.comscielo.org.za

The 2021 virtual screening study that performed molecular docking with milacainide also utilized MD simulations to explore the structural and dynamic features of top-scoring compounds upon binding to the SARS-CoV-2 main protease. tubitak.gov.tr While the study subjected the top 50 compounds to initial 10-nanosecond (ns) MD simulations, and the top 10 to longer 100-ns simulations, it is not explicitly detailed whether milacainide advanced to these simulation stages. tubitak.gov.trresearchgate.net The purpose of these simulations was to validate the stability of the docked poses and calculate binding free energies using the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method. tubitak.gov.tr

A dedicated conformational analysis or a full MD simulation study focused specifically on this compound to explore its full range of motion, flexibility, and interaction with its primary therapeutic targets (e.g., sodium channels) is not available in the current body of scientific literature. ncats.ioresearchgate.net Such a study would be crucial for understanding its dynamic behavior and mechanism of action. researchgate.net

Ligand-Based and Structure-Based Rational Design of Milacainide Derivatives

Rational drug design involves creating new molecules with a desired biological activity based on a detailed understanding of the target's structure or the properties of known active ligands.

Ligand-based design uses knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential features for bioactivity.

Structure-based design relies on the three-dimensional structure of the target protein to design novel, complementary ligands. nih.gov

Currently, there are no published studies on the rational design of milacainide derivatives using either ligand-based or structure-based computational approaches. The development of such derivatives could aim to improve potency, selectivity, or pharmacokinetic properties. The docking information from the SARS-CoV-2 study could, hypothetically, serve as a starting point for the structure-based design of derivatives targeting that specific protease, but no such research has been undertaken. tubitak.gov.tr

Future Directions and Emerging Research Avenues for Milacainide Tartrate

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

Integration of Omics Data for Systems-Level Understanding

There is no available research that has published the use of genomics, proteomics, or metabolomics data to achieve a systems-level understanding of milacainide (B12703115) tartrate's mechanism of action or its effects on biological systems. While multi-omics approaches are increasingly used in pharmacology to elucidate drug-target interactions, off-target effects, and patient-specific responses for other cardiovascular drugs, such studies involving milacainide tartrate are not present in the public domain.

Advanced Computational Modeling and Artificial Intelligence Applications in Drug Design

Specific applications of advanced computational modeling, such as molecular dynamics simulations, quantum mechanics, or machine learning algorithms for the design of this compound analogs or to predict its behavior, have not been reported. The use of artificial intelligence in drug discovery is a rapidly advancing field, with applications in target identification, lead optimization, and prediction of drug properties. However, there is no evidence of these technologies being specifically applied to research on this compound.

Discovery of New Biological Targets and Therapeutic Applications Beyond Current Knowledge

The primary mechanism of action for Class I antiarrhythmic drugs, including this compound, involves the blockade of sodium channels. Literature searches did not reveal any investigations into new biological targets for this compound. Consequently, there are no documented emerging therapeutic applications for this compound beyond its intended use in managing cardiac arrhythmias. The exploration of drug repurposing is a common strategy in pharmaceutical research, but no such initiatives for this compound have been published.

Q & A

Q. 1.1. What analytical methods are most effective for quantifying Milacainide tartrate in pharmaceutical formulations, and how are they validated?

To quantify this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) and spectrophotometric methods are widely used. RP-HPLC offers high sensitivity and specificity, particularly when coupled with photodiode array (PDA) detection. Method validation should follow ICH guidelines, including parameters like linearity (e.g., 5–50 µg/mL), precision (%RSD < 2%), accuracy (recovery 98–102%), and robustness (e.g., pH, flow rate variations). Spectrophotometric methods, such as ion-pair complexation with bromophenol blue (BPB), require optimization of reaction stoichiometry, solvent selection, and wavelength calibration .

Q. 1.2. What in vitro models are appropriate for studying the mechanism of action of this compound at the cellular level?

Cell-based assays using cardiomyocytes or neuronal cell lines are common for mechanistic studies. Receptor-binding assays (e.g., sodium channel blockade) should be conducted under controlled pH and temperature. Dose-response curves (0.1–100 µM) and time-dependent inhibition studies can elucidate pharmacodynamic properties. Validate results using patch-clamp electrophysiology to confirm ion channel modulation .

Advanced Research Questions

Q. 2.1. How can researchers design experiments to optimize the synthesis or formulation parameters of this compound?

Use Design of Experiments (DoE) frameworks like Box-Behnken or central composite design to evaluate critical factors (e.g., polymer concentration, solvent ratio). For example, a three-factor, three-level Box-Behnken design can optimize microneedle patch formulations by analyzing responses like drug loading efficiency and dissolution rate. Statistical tools (e.g., ANOVA in Design Expert®) identify significant variables (p < 0.05) and predict optimal conditions .

Q. 2.2. How should discrepancies in pharmacokinetic data between in vitro and in vivo models be addressed?

Reconcile discrepancies by cross-validating models. For instance, compare in vitro permeability (Caco-2 cell monolayers) with in vivo bioavailability studies in rodents. Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and clearance. Ensure data transparency by reporting all experimental conditions (e.g., dosing regimens, sampling intervals) and applying statistical tests (e.g., Student’s t-test) to assess significance .

Q. 2.3. What methodological approaches are recommended for assessing the stability of this compound under environmental stress conditions?

Conduct accelerated stability studies per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation products via HPLC-MS. Forced degradation (acid/alkali hydrolysis, oxidative stress) identifies vulnerable functional groups. Quantify degradation kinetics using Arrhenius equations to predict shelf-life under standard storage conditions .

Q. 2.4. How can researchers resolve contradictions in reported binding affinities of this compound across different experimental setups?

Systematically evaluate methodological variables: ligand concentration ranges (e.g., 1 nM–10 µM), buffer composition (e.g., Tris vs. phosphate), and detection techniques (e.g., fluorescence polarization vs. surface plasmon resonance). Perform meta-analyses to identify confounding factors and validate findings using orthogonal methods (e.g., isothermal titration calorimetry) .

Methodological and Ethical Considerations

Q. 3.1. What strategies ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

Implement Quality by Design (QbD) principles: define critical quality attributes (CQAs) like purity (>99%) and particle size distribution. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction completion). Document deviations rigorously and conduct risk assessments (e.g., Failure Mode Effects Analysis) to mitigate batch variability .

Q. 3.2. How should researchers structure a literature review to identify gaps in this compound’s therapeutic applications?

Adopt a systematic review framework:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Use databases like PubMed and SciFinder with keywords: “this compound,” “antiarrhythmic,” “ion channel modulation.”

- Map findings thematically (e.g., efficacy in atrial vs. ventricular arrhythmias) and highlight contradictions in dosing regimens or outcomes .

Data Analysis and Presentation

Q. 4.1. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. For multi-group comparisons, apply one-way ANOVA with post-hoc Tukey tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95%) to contextualize clinical relevance. Open-source tools like R or GraphPad Prism ensure reproducibility .

Q. 4.2. How should complex datasets from omics studies (e.g., proteomics) on this compound’s effects be visualized?

Use hierarchical clustering heatmaps to display differentially expressed proteins (p < 0.05, fold-change >2). Pathway enrichment analysis (KEGG, GO terms) identifies impacted biological processes. For longitudinal data, apply principal component analysis (PCA) to reduce dimensionality and highlight temporal trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.